VEGFR-2 Kinase Inhibitory Potency: Vegfr-2-IN-13 vs. Sorafenib
Vegfr-2-IN-13 inhibits VEGFR-2 with an IC50 of 3.4 nM, exhibiting comparable potency to the reference drug sorafenib (IC50 = 3.12 nM) in the same enzymatic assay [1].
| Evidence Dimension | VEGFR-2 kinase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 3.4 nM |
| Comparator Or Baseline | Sorafenib: 3.12 nM |
| Quantified Difference | Approximately 0.28 nM higher IC50 (9% less potent) |
| Conditions | Enzymatic VEGFR-2 inhibition assay |
Why This Matters
Demonstrates that Vegfr-2-IN-13 achieves nanomolar potency comparable to the clinically approved VEGFR-2 inhibitor sorafenib, validating its suitability for angiogenesis research.
- [1] Alsaif NA, et al. Identification of new [1,2,4]triazolo[4,3-a]quinoxalines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, anticancer evaluation, and in silico studies. Bioorg Med Chem. 2021;44:116304. View Source
